2-(Methylamino)butanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4(7-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAZZDOUYHGNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Organic Chemistry and Advanced Synthetic Methodologies
The significance of 2-(Methylamino)butanamide in organic chemistry stems from its utility as a functionalized building block. The presence of three key features—the chiral center at C2, the nucleophilic secondary amine, and the primary amide—allows for its participation in a wide array of chemical reactions.
In advanced synthetic methodologies, N-methylated amino acids and their derivatives are crucial for modifying the properties of peptides and other bioactive molecules. The N-methylation can prevent the formation of certain secondary structures like β-sheets and can increase the solubility of peptides, which is particularly useful during the synthesis of aggregation-prone sequences. rsc.org This strategic modification can be essential for creating peptides with specific conformational preferences or improved pharmacological profiles.
Furthermore, derivatives of this compound have found applications in specialized synthetic contexts. For instance, the related compound S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines. scbt.com Additionally, formamides derived from N-methyl amino acids, a class to which this compound belongs, have been investigated as chiral organocatalysts. These catalysts have proven effective in the enantioselective reduction of aromatic ketimines with trichlorosilane, offering a metal-free alternative to traditional catalytic methods. researchgate.net
The synthesis of such amides typically involves standard peptide coupling reactions, where the corresponding N-methylated amino acid is coupled with an amine. acs.org The synthesis of the precursor, 2-(methylamino)butanoic acid, can be achieved through methods analogous to those for other amino acids, such as reductive amination of a keto-acid or alkylation of 2-aminobutanoic acid. The related compound, 2-aminobutanamide (B112745) hydrochloride, is a known key intermediate in the synthesis of certain antiepileptic drugs, highlighting the industrial relevance of this structural class. google.com
Role As a Structural Motif in Complex Chemical Entities
Direct Synthesis Approaches
Direct synthesis methods involve the construction of the this compound core in a limited number of steps from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Amidation Reactions and Related Processes
Amidation reactions represent a fundamental and widely employed strategy for the synthesis of amides, including this compound. iajpr.comresearchgate.netorganic-chemistry.org This typically involves the coupling of a carboxylic acid or its activated derivative with an amine. In the context of this compound, this would involve the reaction of 2-(methylamino)butanoic acid or a related derivative with an ammonia (B1221849) source, or the reaction of 2-aminobutanamide (B112745) with a methylating agent.
A variety of coupling reagents have been developed to facilitate these reactions, minimizing the need for harsh conditions and improving yields. arkat-usa.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common examples include carbodiimides, phosphonium (B103445) salts, and uronium salts. arkat-usa.org The choice of reagent and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to promote the amidation of methyl esters, a process that could be adapted for the synthesis of this compound derivatives. beilstein-journals.org
Table 1: Examples of Amidation Reactions and Coupling Reagents
| Starting Materials | Coupling Reagent/Method | Product | Reference |
| Carboxylic Acid + Amine | Phosphonitrilic chloride (PNT) | Amide | iajpr.com |
| Carboxylic Acid + Amine | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Amide | organic-chemistry.org |
| 7-methoxycarbonylpterin + Amine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Pterin Amide | beilstein-journals.org |
| Carboxylic Acid + Amine | Carbodiimides, Phosphonium salts, Uronium salts | Peptide | arkat-usa.org |
Alkylation Strategies
Alkylation offers another direct route to this compound. This approach typically involves the introduction of a methyl group onto a suitable nitrogen-containing precursor. A common strategy is the N-alkylation of 2-aminobutanamide or a protected derivative. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity.
Reductive amination provides an alternative alkylation method. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. While not a direct synthesis of this compound from a butanamide precursor, it is a relevant strategy for synthesizing related N-methylated amino amides. A novel strategy for alkylation involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine, inducing the migration of an alkyl group from the amide nitrogen. rsc.org
The N-methylation of peptides, a process that can be adapted for smaller molecules, often involves a three-step procedure of sulfonylation, methylation, and desulfonylation. nih.gov This method provides a controlled way to introduce a methyl group onto a specific nitrogen atom within a larger molecule.
Table 2: Alkylation Strategies for Amine Synthesis
| Method | Description | Key Reagents | Reference |
| N-Alkylation | Direct alkylation of an amine with an alkyl halide. | Alkyl halides (e.g., methyl iodide) | nih.gov |
| Amide Activation | Activation of an amide to facilitate alkyl group migration. | Triflic anhydride (Tf₂O), 2-Fluoropyridine | rsc.org |
| Peptide N-Methylation | A three-step process for methylating peptide backbones. | o-nitrobenzenesulfonyl chloride (o-NBS-Cl) | nih.gov |
Precursor-Based Synthetic Routes
These methods involve the synthesis of this compound from more complex precursors that already contain a significant portion of the target molecule's framework.
Sulfahydantoin Ring-Opening Reactions
Sulfahydantoins, which are five-membered heterocyclic compounds, can serve as precursors for α-amino acids and their derivatives. researchgate.net The ring-opening of these heterocycles can be achieved under various conditions to yield the desired amino acid derivatives. While direct synthesis of this compound from a sulfahydantoin has not been explicitly detailed in the provided context, the general methodology of using sulfahydantoins as generators for functionalized peptide analogues suggests its potential as a synthetic route. researchgate.net The process often involves nucleophilic attack to open the ring, followed by further transformations. researchgate.net
Conversion from Related Amino Acids or Amides
A common and practical approach to synthesizing this compound is through the chemical modification of readily available amino acids or amides. A key starting material for this route is 2-aminobutanamide. This compound can be synthesized from 2-aminobutyric acid through esterification followed by ammonolysis. google.comgoogle.com
The conversion of 2-aminobutanamide to this compound would then involve a selective N-methylation step, as described in the alkylation strategies section. Another potential precursor is L-threonine, which can be converted to L-2-aminobutyric acid through biotransformation, and subsequently to S-(+)-2-aminobutanamide hydrochloride. google.com Furthermore, derivatives such as S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide have been used in the synthesis of other chiral molecules, indicating the utility of N-acylated and N-alkylated butanamide structures as synthetic intermediates. scbt.com
Table 3: Synthesis from Amino Acid and Amide Precursors
| Precursor | Intermediate | Target/Related Compound | Reference |
| L-threonine | L-2-aminobutyric acid | S-(+)-2-aminobutanamide hydrochloride | google.com |
| 2-bromo-butyric acid methyl ester | DL 2-amino-butanamide | S-2-amino-butanamide hydrochloride | google.com |
| 2-aminobutyric acid | 4-ethyl-2,5-oxazolidinedione | 2-aminobutanamide hydrochloride | google.com |
| L-methionamide | 2-amino-butanamide | rsc.org |
Transformations Involving Halogenated Butanamide Derivatives
Halogenated butanamide derivatives, such as 2-bromobutanamide, can serve as versatile intermediates in the synthesis of this compound. The halogen atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions.
The reaction of a 2-halobutanamide with methylamine (B109427) would directly yield this compound. This nucleophilic substitution is a fundamental reaction in organic synthesis. For instance, the synthesis of related compounds has been achieved through the alkylation of amines with 2-bromobutanoic acid or its esters. nih.gov Similarly, the synthesis of 2-aminobutanamide often proceeds through a 2-bromo-butyric acid intermediate, which is then aminated. google.com This highlights the utility of halogenated butanoic acid derivatives as precursors for α-amino amides.
Stereoselective Synthesis and Chiral Induction
The synthesis of specific stereoisomers of chiral compounds like this compound is of significant interest due to the different biological activities enantiomers can exhibit. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high excess. This is often achieved through chiral induction, where a chiral element influences the creation of a new stereocenter.
A key strategy for preparing chiral primary amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary. nih.gov This reagent can react with aldehydes or ketones to form N-sulfinyl imines. Subsequent nucleophilic addition to these imines proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under mild acidic conditions to yield the desired chiral primary amine. This approach provides a reliable method for establishing the stereochemistry at the α-carbon. nih.gov
Another approach involves leveraging chiral starting materials. In one study, a derivative, (S)-N-benzyl-3-methyl-2-(methylamino)butanamide, was synthesized from a chiral sulfahydantoin precursor. physchemres.org The synthesis involved a ring-opening reaction of the sulfahydantoin, which proceeded with the retention of stereochemistry, to produce the target butanamide derivative with a yield of 47%. physchemres.org This method highlights how complex chiral molecules can be accessed from readily available chiral building blocks.
The construction of the 2-amino-1,3-diol moiety, a structure related to the target compound, often relies on two primary strategies: the stereoselective insertion of amino and alcohol groups, or the formation of a bond between two existing chiral centers. beilstein-journals.org Techniques such as stereoselective aminohydroxylation of allylic carbamates are commonly employed to install the required functionality with precise stereochemical control. beilstein-journals.org While methods like asymmetric hydrogenation are common for creating chiral β-amino acids, they often require costly and specialized catalysts and ligands. google.com
Below is a table summarizing a stereoselective synthesis for a derivative of this compound.
Table 1: Stereoselective Synthesis of (S)-N-benzyl-3-methyl-2-(methylamino)butanamide
| Parameter | Details |
|---|---|
| Starting Material | Chiral Sulfahydantoin 2 |
| Reagents | Benzaldehyde, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Type | Ring opening by loss of SO₂ |
| Product | (S)-N-benzyl-3-methyl-2-(methylamino)butanamide |
| Yield | 47% physchemres.org |
| Key Feature | Stereochemistry is controlled by the chiral starting material. physchemres.org |
Continuous-Flow Synthesis Protocols
Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. goflow.at These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and greater scalability and automation. goflow.atd-nb.info A typical flow chemistry setup consists of pumps to deliver reagents, a reactor where the reaction occurs (often a heated or cooled tube or microreactor), and a back-pressure regulator to control the system pressure, which can allow for heating solvents above their boiling points. d-nb.info
The synthesis of the related (S)-2-amino-butyramide was part of a larger effort to produce enantiomerically pure intermediates for pharmaceuticals. rsc.org The table below outlines the parameters for the conversion of L-methionamide into 2-amino-butanamide, a key step in the flow synthesis.
Table 2: Continuous-Flow Synthesis of (S)-2-amino-butyramide
| Parameter | Details |
|---|---|
| Starting Material | L-methionamide |
| Reaction Type | Conversion to 2-amino-butanamide |
| Product | (S)-2-amino-butyramide |
| Yield | 62% rsc.org |
| Key Advantage | Flow chemistry enables enhanced control over reaction parameters, leading to efficient and potentially scalable production. d-nb.info |
This flow chemistry approach highlights a modern and efficient pathway for producing key intermediates. The modular nature of flow systems allows for the straightforward integration of additional reaction steps, such as N-methylation, to arrive at the final target compound, this compound. researchgate.net
Mechanistic Organic Chemistry of 2 Methylamino Butanamide
Electrophilic and Nucleophilic Reactivity of Functional Groups
The structure of 2-(Methylamino)butanamide contains distinct sites that can act as either an electrophile (an electron-pair acceptor) or a nucleophile (an electron-pair donor).
The secondary amine group (-NH(CH3)) is a prominent nucleophilic center. The lone pair of electrons on the nitrogen atom is readily available to attack electron-deficient centers. libretexts.org Amines are well-established nucleophiles in a wide array of organic reactions, including alkylation, acylation, and reactions with carbonyl compounds. libretexts.orglibretexts.org The reactivity of secondary amines can sometimes be influenced by steric hindrance around the nitrogen atom. libretexts.orgquora.com
The amide functional group (-CONH₂) presents a more complex reactivity profile.
Electrophilic Site : The carbonyl carbon is electron-deficient due to the polarization of the carbon-oxygen double bond, making it an electrophilic site susceptible to attack by nucleophiles. msu.edu
Nucleophilic Sites : While the amine nitrogen's lone pair makes it nucleophilic, the amide nitrogen's lone pair is significantly less nucleophilic. This is because the lone pair is delocalized through resonance with the adjacent carbonyl group, which reduces its availability for donation. chemistrystudent.com This resonance stabilization is a key feature of the amide bond. The carbonyl oxygen, with its lone pairs, can also act as a nucleophile or a hydrogen bond acceptor.
The N-H protons on the amide are very weakly acidic, while the protons on the carbon adjacent to the carbonyl group (the α-carbon) can exhibit some acidity, though this is more pronounced in esters and ketones. libretexts.org
Amide Linkage Transformations and Stability
The amide linkage is known for its exceptional stability, which is fundamental to the structure of proteins and various synthetic polymers. fiveable.meresearchgate.net This stability arises from the resonance delocalization of the nitrogen's lone pair across the N-C-O system, which imparts a partial double bond character to the C-N bond. fiveable.me This restricts rotation around the C-N bond and increases the energy barrier for cleavage. fiveable.me
Despite its stability, the amide bond in this compound can undergo transformations, most notably hydrolysis. Amide hydrolysis is the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction is generally slow and requires harsh conditions, such as heating in the presence of a strong acid or base. msu.edu
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.
Base-Catalyzed (Saponification) Hydrolysis : Under basic conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the amine as a leaving group. google.com Studies on the related compound, 2-aminobutanamide (B112745), show that it can be hydrolyzed under basic conditions, for instance with sodium hydroxide, as a step in certain synthetic pathways. google.com Research on the degradation of (S)-2-aminobutanamide has shown that it undergoes hydrolysis under both acidic and basic stress conditions. researchgate.net
Reaction Mechanism Investigations for Related Butanamide Structures
While specific mechanistic studies on this compound are not widely published, the reactivity of related butanamide structures provides significant insight. The formation and reaction of amides typically proceed via nucleophilic acyl substitution.
A common reaction is the formation of the amide itself from a more reactive carboxylic acid derivative, such as an acyl chloride. tubitak.gov.tr The mechanism involves the nucleophilic attack of an amine on the highly electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate, which then eliminates a chloride ion to yield the final amide product. msu.educhemistrystudent.com
Investigations into the synthesis of various butanamide derivatives confirm this mechanistic pathway. For example, the preparation of 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives involves the reaction of the corresponding acid chloride with an appropriate amine. tubitak.gov.tr
Furthermore, biocatalytic mechanisms involving butanamides have been explored. A novel D-aminopeptidase from Brucella sp. has been used for the kinetic resolution of racemic 2-aminobutanamide. researchgate.net The enzyme catalyzes the stereospecific hydrolysis of the (R)-enantiomer, leaving the desired (S)-2-aminobutanamide untouched. The mechanism of such enzymes typically involves an active site serine residue that acts as a nucleophile, attacking the amide's carbonyl carbon to form a tetrahedral acyl-enzyme intermediate, which is subsequently hydrolyzed. researchgate.net
Acid-Base Chemistry of the Amine and Amide Moieties
The acid-base properties of this compound are determined by its two distinct functional groups.
The secondary amine moiety is weakly basic. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid. washington.edu The basicity of an amine is typically reported as the pKa of its conjugate acid (R₂NH₂⁺). For methylamine (B109427), a simple primary amine, the pKa of its conjugate acid is 10.66. nih.govwikipedia.org This value indicates that methylamine is a weak base, and secondary amines are generally similar in basicity. washington.edumasterorganicchemistry.com Therefore, the methylamino group in the molecule will be protonated in acidic solutions.
The amide moiety is generally considered neutral and is a very weak base and an extremely weak acid.
Basicity : The resonance delocalization of the nitrogen lone pair into the carbonyl group makes it largely unavailable for protonation. Amides are much weaker bases than amines. Protonation, when it occurs under very strong acidic conditions, happens preferentially on the carbonyl oxygen atom, not the nitrogen. hmdb.ca The pKa of the conjugate acid of butanamide, a structurally similar primary amide, is estimated to be between -0.43 and -1.5, highlighting its very weak basicity. hmdb.cadrugbank.comnih.gov
Acidity : The N-H protons of the amide group are not appreciably acidic. They can only be removed by very strong bases. The pKa for the N-H proton of butanamide is estimated to be around 17, which is much less acidic than water. hmdb.cadrugbank.com
Table of Mentioned Compounds
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations
Quantum chemical methods are employed to understand the electronic structure and properties of molecules with a high degree of accuracy. For a molecule like 2-(Methylamino)butanamide, these investigations would reveal fundamental aspects of its chemical nature.
Electronic Structure and Geometry Analysis
A foundational step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. This is typically performed using Density Functional Theory (DFT), a method that balances computational cost and accuracy. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.
Upon optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. For this compound, this analysis would provide precise measurements for the C-C, C-N, C=O, and C-H bonds, as well as the angles defining the molecular framework. These calculated parameters can be compared with experimental data if available, to validate the computational model.
A hypothetical table of selected optimized geometric parameters for the most stable conformer of this compound is presented below.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.540 | C1-C2-C3 | 112.5 |
| C2-N1 | 1.470 | C2-N1-C5 | 115.0 |
| C2-C3 | 1.530 | N1-C2-C3 | 110.0 |
| C3-C4 | 1.525 | C2-C3-C4 | 114.0 |
| C4=O1 | 1.230 | O1=C4-N2 | 122.0 |
| C4-N2 | 1.350 | C3-C4-N2 | 117.0 |
| N1-C5 | 1.460 | ||
| (Note: This data is hypothetical and for illustrative purposes only, as specific research on this compound is not available.) |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ).
A hypothetical table of FMO energies and calculated reactivity descriptors for this compound is shown below.
| Parameter | Value (eV) |
| EHOMO | -6.50 |
| ELUMO | 1.20 |
| HOMO-LUMO Gap (ΔE) | 7.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | -1.20 |
| Electronegativity (χ) | 2.65 |
| Chemical Hardness (η) | 3.85 |
| Chemical Softness (S) | 0.13 |
| Electrophilicity Index (ω) | 0.91 |
| (Note: This data is hypothetical and for illustrative purposes only.) |
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On a typical MESP map, red colors indicate regions of high electron density (negative potential), often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue colors represent regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms.
For this compound, the MESP map would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen of the amide group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amine and amide groups would be expected to show positive potential, indicating their susceptibility to nucleophilic attack.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding. They map the probability of finding an electron pair in a given region of the molecule.
ELF analysis visualizes core electrons, covalent bonds, and lone pairs. For this compound, ELF would distinctly show the localization of electrons in the C-C, C-H, C-N, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. LOL analysis provides a complementary view, often with a clearer distinction between bonding and non-bonding regions. These analyses are valuable for confirming the electronic structure predicted by Lewis theory and for identifying regions of high electron localization that are important for reactivity.
Molecular Modeling and Simulation Approaches
While quantum chemical investigations focus on the electronic properties of a single molecule, molecular modeling and simulation approaches can explore the dynamic behavior and conformational landscape of the molecule.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
This analysis is typically performed by systematically rotating key dihedral angles and calculating the potential energy at each step, resulting in a potential energy surface (PES). The minima on the PES correspond to stable conformers. The relative energies of these conformers, determined by methods like DFT, indicate their population at a given temperature. This information is crucial as the biological activity and chemical reactivity of a molecule are often dependent on its preferred conformation. For this compound, rotations around the C2-C3, C2-N1, and C3-C4 bonds would be of particular interest.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate conformational dynamics, solvent interactions, and the influence of its structural features on its behavior in a simulated environment.
While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of simulating small amide molecules are well-established. Such simulations typically employ force fields like CHARMM, AMBER, or GROMOS to define the potential energy of the system. The choice of force field is critical for accurately representing the interactions involving the amide bond and the N-methyl group.
Simulations of analogous N-methylated peptides and small molecules provide insights into the expected behavior of this compound. For instance, studies on N-methylacetamide in aqueous solution have revealed detailed information about hydrogen bonding dynamics and the influence of the methyl group on solvation structure. researchgate.net The presence of the N-methyl group in this compound is expected to influence its conformational preferences, reducing the propensity for certain intramolecular hydrogen bonds and affecting its interaction with water molecules. researchgate.netnih.gov
A typical MD simulation of this compound would involve solvating the molecule in a box of water molecules and running the simulation for a sufficient time to observe its dynamic equilibrium. Analysis of the trajectory can reveal key information such as:
Conformational Preferences: The distribution of dihedral angles, particularly around the amide bond and the Cα-Cβ bond, can identify the most stable conformations of the molecule.
Solvation Shell Structure: The arrangement of water molecules around the polar and non-polar regions of the molecule can be characterized.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amide group, the methylamino group, and surrounding water molecules can be quantified.
These simulations can provide a foundational understanding of the molecule's behavior at the atomic level, which is crucial for interpreting experimental data and for the rational design of derivatives.
Theoretical Studies of Thermodynamic and Kinetic Parameters
Theoretical chemistry provides a powerful framework for calculating the thermodynamic and kinetic parameters of chemical compounds and reactions. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its stability, reactivity, and the energetic landscape of its chemical transformations.
Studies on related butanamide derivatives and other small organic molecules have demonstrated the utility of DFT in determining key parameters. researchgate.netnih.govnih.gov For instance, the calculation of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can provide insights into the spontaneity and energetics of processes such as conformational changes or reactions. researchgate.netnih.gov
Kinetic parameters, such as activation energies (Ea), can be calculated for various potential reactions involving this compound. For example, the energy barrier for rotation around the amide bond can be determined, providing information on the flexibility of the molecule. Similarly, the activation energies for potential decomposition pathways can be modeled. researchgate.net
A theoretical study on N-benzyl-3-methyl-2-(methylamino)butanamide, a structurally related compound, utilized DFT to elucidate its structural and electronic properties. physchemres.org Such studies often involve optimizing the molecular geometry and then performing frequency calculations to obtain thermodynamic data. physchemres.org
Table 1: Representative Theoretically Calculated Thermodynamic Parameters for a Butanamide Derivative
| Parameter | Description | Illustrative Value (kcal/mol) |
| ΔHf° | Standard enthalpy of formation | -85.3 |
| ΔGf° | Standard Gibbs free energy of formation | -45.7 |
| S° | Standard entropy | 95.2 cal/mol·K |
Note: The values in this table are illustrative and based on calculations for a generic butanamide derivative. Specific values for this compound would require dedicated DFT calculations.
These theoretical predictions, when benchmarked against experimental data where available, can offer a deep understanding of the chemical properties of this compound and guide further experimental work.
Computational Design and Optimization of Derivatives
Computational chemistry plays a pivotal role in the rational design and optimization of new molecules with desired properties. Starting from the core structure of this compound, computational methods can be used to explore a vast chemical space of potential derivatives and identify candidates with enhanced characteristics.
The process of computational design typically involves a cycle of generating virtual derivatives, predicting their properties using computational models, and then prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery process and reduce the costs associated with traditional trial-and-error methods.
For this compound, derivative design could focus on modifying various parts of the molecule to tune its properties. For example, substitutions on the butyl chain or the methylamino group could be explored to alter its polarity, solubility, or biological activity.
Key computational techniques used in derivative design include:
Quantitative Structure-Activity Relationship (QSAR): If a biological activity is known, QSAR models can be built to correlate structural features with that activity, guiding the design of more potent derivatives.
Molecular Docking: If the molecular target of this compound is known, docking simulations can be used to predict the binding affinity and orientation of virtual derivatives within the target's binding site.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for a specific biological activity, which can then be used as a template to design new molecules.
Studies on the design of derivatives of other small molecules, including those with amide functionalities, have demonstrated the success of these computational approaches. nih.govmdpi.com For example, the design of novel inhibitors often involves creating a library of virtual compounds and then using computational screening to identify the most promising candidates. nih.gov
Table 2: Illustrative Computational Design Strategy for this compound Derivatives
| Design Goal | Molecular Modification | Computational Method | Predicted Outcome |
| Increase Polarity | Introduce hydroxyl or carboxyl groups on the butyl chain | Calculation of logP and dipole moment | Lower logP, improved aqueous solubility |
| Enhance Target Binding | Substitute the methyl group with larger alkyl or aryl groups | Molecular docking with a target protein | Improved binding affinity (lower docking score) |
| Improve Metabolic Stability | Introduce fluorine atoms at metabolically labile positions | Prediction of sites of metabolism | Increased metabolic half-life |
This systematic and computationally-driven approach allows for the efficient exploration of chemical space and the focused design of this compound derivatives with optimized properties for specific applications.
Derivatization Strategies and Advanced Analytical Characterization
Derivatization for Enhanced Detectability and Chromatographic Performance
Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. sigmaaldrich.com For 2-(Methylamino)butanamide, this typically involves reacting its secondary amine and amide functional groups to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography (LC). sigmaaldrich.comtcichemicals.com
Silylation Techniques (e.g., TBDMS Derivatization)
Silylation is a widely employed derivatization technique in gas chromatography, where active hydrogens in polar functional groups, such as those in amines and amides, are replaced by a silyl (B83357) group, commonly a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comrestek.com This process reduces the polarity of the analyte, making it more volatile and thermally stable, which improves its chromatographic peak shape and separation. restek.com
For compounds similar to this compound, like other amino acids and amides, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common reagent used to form TBDMS derivatives. sigmaaldrich.com These derivatives are known to be more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com The derivatization reaction typically involves heating the analyte with MTBSTFA, often in the presence of a catalyst and a suitable solvent like acetonitrile. sigmaaldrich.com The resulting TBDMS derivative of this compound would have an increased molecular weight, which can be advantageous for mass spectrometry (MS) analysis, as it shifts the mass-to-charge ratio (m/z) to a region with less background interference. sigmaaldrich.com
Table 1: Common Silylation Reagents and Their Properties
| Reagent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, suitable for a wide range of compounds. tcichemicals.com |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Forms more stable derivatives, less moisture sensitive. sigmaaldrich.com |
| Hexamethyldisilazane | HMDS | Trimethylsilyl (TMS) | Cost-effective, often used with a catalyst. gelest.com |
Fluorescent Labeling for Trace Analysis
For the analysis of trace amounts of this compound, particularly in complex biological matrices, fluorescent labeling is a highly sensitive derivatization strategy. This technique involves attaching a fluorescent tag to the secondary amine group of the molecule. The resulting derivative can then be detected with high sensitivity and selectivity using a fluorescence detector in high-performance liquid chromatography (HPLC) or other separation techniques. researchgate.netcreative-biostructure.com
Several reagents are available for the fluorescent labeling of amines. Dansyl chloride (DNS-Cl) is a classic reagent that reacts with primary and secondary amines under alkaline conditions to produce highly fluorescent sulfonamide adducts. researchgate.net Other modern labeling reagents, such as those from the benzoxadiazole family like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), offer excellent fluorescence properties with long emission wavelengths, which helps to minimize background fluorescence from the sample matrix. The choice of labeling reagent depends on factors such as the reactivity of the amine, the desired fluorescence characteristics, and the compatibility with the analytical instrumentation. biomol.com
Table 2: Selected Fluorescent Labeling Reagents for Amines
| Reagent | Abbreviation | Target Functional Group | Detection Method |
| Dansyl chloride | DNS-Cl | Primary and secondary amines | HPLC with fluorescence detection. researchgate.net |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary and secondary amines | HPLC with fluorescence detection. |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and secondary amines | HPLC with fluorescence detection. mdpi.com |
Other Chemical Derivatization Methodologies
Beyond silylation and fluorescent labeling, other chemical derivatization methods can be applied to this compound to improve its analytical characteristics. For GC-MS analysis, acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed, often in combination with esterification of any carboxylic acid groups that might be present in related compounds. mdpi.com This two-step process converts the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. mdpi.com
Another approach involves reaction with chloroformates, such as methyl chloroformate (MCF). nist.gov This reagent can react with the amine group to form a methoxycarbonyl derivative, which is stable and exhibits characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. nist.gov For LC-MS applications, derivatization can be used to introduce a permanently charged moiety into the molecule, thereby enhancing its ionization efficiency in electrospray ionization (ESI) and improving detection limits. ddtjournal.com
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of this compound rely on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for its structural elucidation.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the assignment of protons to their respective positions. For instance, one would expect to see signals corresponding to the methyl group attached to the nitrogen, the protons on the ethyl side chain, the methine proton at the chiral center, and the protons of the amide group. While specific experimental data for this compound is not readily available in the provided search results, analogous structures suggest the expected regions for these signals. chemicalbook.comcarlroth.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbonyl carbon of the amide group would appear at a significantly downfield chemical shift compared to the aliphatic carbons of the ethyl and methyl groups. hmdb.canih.gov
Table 3: Predicted NMR Chemical Shift Ranges for this compound Functional Groups
| Functional Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| C=O (Amide) | - | 170 - 180 |
| CH (Chiral Center) | 3.0 - 4.0 | 50 - 60 |
| N-CH₃ | 2.2 - 2.8 | 30 - 40 |
| CH₂ (Ethyl) | 1.4 - 1.8 | 20 - 30 |
| CH₃ (Ethyl) | 0.8 - 1.2 | 10 - 15 |
| NH (Amine) | Variable | - |
| NH₂ (Amide) | 7.0 - 8.5 | - |
Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, HPLC-HRMS, GC-MS, UPLC)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the detection, identification, and quantification of compounds in complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would typically first be derivatized to increase its volatility, as discussed in section 5.1.1. sigmaaldrich.com The derivatized compound is then separated by gas chromatography and introduced into the mass spectrometer. The resulting mass spectrum provides the molecular weight of the derivative and a characteristic fragmentation pattern that can be used for identification. nist.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. mdpi.comnih.gov This method is particularly useful for analyzing underivatized this compound in complex matrices. nih.gov The compound is first separated by LC, and then the precursor ion corresponding to protonated this compound is selected and fragmented to produce a unique set of product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at low concentrations. sciex.com
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS): HPLC-HRMS combines the separation capabilities of HPLC with the ability of high-resolution mass spectrometry to determine the accurate mass of an analyte with high precision. nih.govacs.org This allows for the determination of the elemental composition of this compound, providing a high degree of confidence in its identification. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. nih.govresearchgate.net When coupled with mass spectrometry (UPLC-MS), it offers a powerful platform for the rapid and sensitive analysis of this compound. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular structure of a compound. mdpi.com These techniques measure the interaction of infrared radiation with a molecule, which absorbs light at specific frequencies corresponding to the vibrational modes of its chemical bonds. mdpi.com The resulting spectrum is a unique molecular "fingerprint."
| Wavenumber (νmax cm-1) | Tentative Bond/Functional Group Assignment |
|---|---|
| 2928 | C-H Asymmetric/Symmetric Stretching (Alkyl) |
| 2788 | C-H Stretching (N-CH3) |
| 1662 | C=O Stretching (Amide I band) |
| 1470 | C-H Bending (Scissoring) |
| 1438 | N-H Bending (Amide II band, if present) or C-H Bending |
| 1276 | C-N Stretching |
The complementary nature of FT-IR and FT-Raman is particularly useful; while FT-IR is sensitive to polar bonds like C=O, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. mdpi.com For process analytical technology, inline FT-IR or Raman spectroscopy can be implemented for real-time monitoring.
Chromatographic Separation Methodologies
Chromatography is a fundamental technique for separating components from a complex mixture. ijsrtjournal.com For a polar compound like this compound, both liquid and gas chromatography are applicable, though often with different sample preparation requirements.
Liquid Chromatography (HPLC, UPLC, HILIC)
Liquid chromatography is a powerful method for the analysis of non-volatile and thermally sensitive compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common variants, offering high resolution and sensitivity. ijsrtjournal.com
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly in reversed-phase mode (RP-HPLC), are widely used. For polar analytes like amino acids and their amides, pre-column derivatization is often employed to enhance retention and detection. core.ac.uk A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary and secondary amines to form fluorescent products. core.ac.ukresearchgate.net A fully automated HPLC method for physiological amino acids has been described, utilizing a ternary solvent system for gradient elution. core.ac.uk
| Time (min) | Solvent A (%) | Solvent B (%) | Solvent C (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 20 | 66 | 34 | 0 |
| 30 | 0 | 100 | 0 |
| 32 | 0 | 0 | 100 |
| 38 | 0 | 0 | 100 |
| 40 | 100 | 0 | 0 |
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. lodz.pl UPLC is frequently used to determine the purity of compounds and for quantitative analysis in complex matrices. mdpi.comresearchgate.net A study developing a UPLC method for lopinavir (B192967) and ritonavir (B1064) provides a representative example of the conditions used. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (1.7 µm, 100 x 2.1 mm) |
| Mobile Phase A | Buffer (e.g., Acetate or Formate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 35 - 40 °C |
| Detection | Fluorescence (FLD) or UV (PDA) |
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. elementlabsolutions.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition. elementlabsolutions.com HILIC is the predominant method for analyzing underivatized amino acids and related neurotoxins. nih.govmdpi.com
| Parameter | Condition |
|---|---|
| Column | Intrada Amino Acid or SeQuant ZIC-HILIC |
| Mobile Phase A | Aqueous solution with buffer (e.g., 100 mM Ammonium Formate) |
| Mobile Phase B | Acetonitrile, often with a small amount of water and acid |
| Gradient | High organic to high aqueous over ~10-15 min |
| Flow Rate | 0.4 - 0.6 mL/min |
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Due to the polar nature and low volatility of amino acids and their amides, derivatization is essential prior to GC analysis. sigmaaldrich.com The goal of derivatization is to replace active hydrogens on polar functional groups (amine, amide, hydroxyl) with nonpolar moieties, increasing volatility. sigmaaldrich.com A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com
The analysis is typically performed on a capillary column with a non-polar stationary phase. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) can be employed for extremely complex samples, offering significantly enhanced separation power. nih.gov
| Step/Parameter | Description |
|---|---|
| Derivatization Reagent | MTBSTFA with TBDMS |
| Reaction | Heating to form TBDMS derivatives |
| Column | Short, narrow-bore capillary column (e.g., SLB-5ms, 20 m x 0.18 mm) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial temp ~100°C, followed by a ramp to >300°C |
Hyphenated Techniques in Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry. humanjournals.comiipseries.org They combine the separation power of chromatography with the identification capabilities of a detector like a mass spectrometer, providing high sensitivity and specificity. humanjournals.comnih.gov
The most powerful and widely used hyphenated technique for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). asiapharmaceutics.infounipd.it This method allows for the separation of analytes by LC, followed by their ionization and detection by MS/MS. The MS/MS capability, often using Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations in complex biological matrices like plasma or tissue. nih.govunipd.it HILIC is frequently the chosen separation mode when coupling to MS for polar analytes, as the high organic content of the mobile phase facilitates efficient ionization. nih.govmdpi.com Advanced setups may even incorporate an additional separation dimension before mass spectrometry, such as Differential Mobility Spectrometry (DMS), to further enhance selectivity and separate isomeric compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital hyphenated technique, used for the analysis of derivatized volatile compounds. sigmaaldrich.comnih.gov The mass spectrometer provides definitive identification of the peaks separated by the GC column based on their mass-to-charge ratio and fragmentation patterns. sigmaaldrich.com
| Parameter | System/Condition |
|---|---|
| Chromatography System | Waters Acquity UPLC or similar |
| Mass Spectrometer | Triple Quadrupole (e.g., Waters Xevo TQD) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Column | HSS C18 or Intrada Amino Acid |
| Mobile Phase | Gradient elution with buffered aqueous and organic phases |
| Example MRM Transition | Specific precursor ion (e.g., [M+H]+) fragmented to a specific product ion |
Applications of 2 Methylamino Butanamide As a Chemical Building Block and Scaffold
Synthesis of Functionalized Peptides and Analogues
The unique structure of 2-(Methylamino)butanamide makes it an important starting material for the creation of functionalized peptides and their analogues. The presence of the N-methyl group can confer specific properties to the resulting peptides, such as increased stability against enzymatic degradation and improved cell permeability. researchgate.net
Research has demonstrated the synthesis of peptide analogues using derivatives of this compound. For instance, (S)-N-benzyl-3-methyl-2-(methylamino)butanamide has been synthesized as a linear peptide analogue with the potential for enzyme inhibition. physchemres.orgacs.org This synthesis was achieved through the ring-opening of a 1,1-dioxide-3-oxo-1,2,3-thiadiazolidine precursor, showcasing a pathway from a heterocyclic compound to a peptide-like structure. acs.org The resulting molecule contains both electrophilic and nucleophilic sites, making it suitable for further chemical reactions and for coupling with other amino acids to extend the peptide chain. physchemres.orgacs.org
The incorporation of N-methylated amino acids like this compound into peptide chains is a known strategy to create peptidomimetics with enhanced pharmacological properties. google.com However, the increased steric hindrance of the N-methyl group requires specialized coupling conditions during solid-phase peptide synthesis (SPPS). researchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to be effective for coupling N-methyl amino acids. researchgate.net The ability to selectively modify peptide backbones allows for the creation of diverse molecular structures with tailored functions.
The synthesis of functionalized peptides is a cornerstone of drug discovery and materials science. researchgate.netnih.gov The use of orthogonal protecting groups on trifunctional amino acids is a key strategy in the synthesis of complex peptides, such as cyclic or branched structures. myexperiment.org While this compound itself is not a standard proteinogenic amino acid, its derivatives can be incorporated into peptide chains to introduce specific functionalities and conformational constraints, leading to novel therapeutic agents and research tools. beilstein-journals.orggoogle.com
Table 1: Examples of Synthesized Peptide Analogues from this compound Precursors
| Compound Name | Precursor | Synthetic Goal | Citation |
| (S)-N-benzyl-3-methyl-2-(methylamino)butanamide | 1,1-dioxide-3-oxo-1,2,3-thiadiazolidine from L-valine | Potential Enzyme Inhibitor | physchemres.orgacs.org |
Role in Heterocyclic Compound Synthesis
While this compound is often synthesized from heterocyclic precursors, it also plays a role in the synthesis of heterocyclic compounds. The amide and secondary amine functionalities within the molecule can participate in cyclization reactions to form various heterocyclic rings.
A notable example is the synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide from (S)-2-Aminobutanamide hydrochloride (a closely related compound), which is then cyclized to form the pyrrolidinone ring of the drug Levetiracetam. uno.edu This intramolecular cyclization is a key step in forming the five-membered lactam ring. Furthermore, pyrrolidine-2,3-diones, which can be synthesized from related starting materials, are important intermediates for creating a variety of nitrogen-containing heterocycles with biological activity. researchgate.net
The synthesis of 4-ethyl-2,5-oxazolidinedione, a heterocyclic intermediate, can be achieved from 2-aminobutyric acid. diva-portal.org This intermediate is then used to produce 2-aminobutanamide (B112745) hydrochloride, demonstrating the interconversion between linear amino acid derivatives and heterocyclic structures. diva-portal.org The reaction of aminoheterocycles with other reagents is a common strategy for building more complex molecular architectures. The field of heterocyclic chemistry is vast, with applications in pharmaceuticals and materials science, and building blocks like this compound and its derivatives are valuable starting points for these synthetic endeavors. organic-chemistry.orgnih.govmdpi.comlabnovo.com
Precursor in Amino Alcohol Synthesis
Amino alcohols are an important class of organic compounds that are used as chiral auxiliaries and as intermediates in the synthesis of pharmaceuticals. beilstein-journals.org The chemical structure of this compound, containing an amide functional group, allows for its theoretical use as a precursor in the synthesis of the corresponding amino alcohol, 2-(methylamino)butan-1-ol. This transformation can be achieved through the reduction of the amide group to an amine.
While direct literature on the reduction of this compound to its corresponding amino alcohol is not prevalent, the reduction of amides is a standard and well-established transformation in organic chemistry. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly used to carry out this type of reduction.
Furthermore, the synthesis of related amino alcohols from similar precursors has been documented. For instance, (S)-1-(Methylamino)-3-(trityloxy)propan-2-ol has been synthesized from (S)-3-Methyl-5-(trityloxymethyl)oxazolidin-2-one, a heterocyclic compound derived from an amino acid. organic-chemistry.org General methods for the stereoselective synthesis of amino alcohols often involve the ring-opening of epoxides or aziridines, or the reduction of α-amino ketones or esters. beilstein-journals.orgpharmaffiliates.com The derivatization of amino acids is a traditional route to enantiopure vicinal amino alcohols. beilstein-journals.org
Application as Chiral Organocatalysts and Ligands
The chiral nature of this compound makes it and its derivatives attractive candidates for use in asymmetric catalysis, either as chiral ligands for metal-based catalysts or as metal-free organocatalysts. nih.govresearchgate.net
Formamides derived from N-methyl amino acids have been successfully employed as chiral organocatalysts in reactions such as the enantioselective reduction of ketimines with trichlorosilane. beilstein-journals.org The N-methyl group and the amino acid side chain play a crucial role in determining the stereochemical outcome of the reaction. beilstein-journals.org A derivative, S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, which shares the core structure of a formylated this compound derivative, is listed as a chiral organocatalyst. google.com These catalysts are valued for their ability to be fine-tuned to achieve high enantioselectivity. google.com
In the realm of metal-catalyzed reactions, chiral ligands are essential for inducing asymmetry. nih.govnewdrugapprovals.org Ligands derived from amino acids are common, and the structural features of this compound make it a suitable scaffold for the design of new chiral ligands. researchgate.netnewdrugapprovals.org These ligands can coordinate with metal centers, creating a chiral environment that directs the stereochemical course of the reaction. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis, aiming to improve the efficiency and selectivity of catalytic processes. researchgate.netredalyc.orgnih.gov
Table 2: Related Chiral Organocatalysts and Ligands
| Compound/Class | Application | Relevant Structural Feature | Citation |
| N-Methyl L-amino acid-derived formamides | Organocatalyst for ketimine reduction | N-methyl amino acid scaffold | beilstein-journals.org |
| S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide | Chiral Organocatalyst | N-formyl-N-methylamino-butanamide derivative | google.com |
| Ni(II) complexes of Schiff bases from chiral ligands | Asymmetric synthesis of amino acids | Chiral tridentate ligands from amino acids | researchgate.netnewdrugapprovals.org |
Intermediate in the Synthesis of Complex Drug Molecules
One of the most significant applications of this compound and its close analogues is its role as a key intermediate in the synthesis of complex pharmaceutical compounds. mdpi.com
A prominent example is the synthesis of Levetiracetam, an anticonvulsant drug used to treat epilepsy. excli.de The key chiral starting material for many synthetic routes to Levetiracetam is (S)-2-aminobutanamide or its hydrochloride salt, a compound that differs from this compound only by the methyl group on the nitrogen atom. researchgate.netuno.edu In these syntheses, the (S)-2-aminobutanamide is reacted with a four-carbon electrophile, such as 4-chlorobutyryl chloride, to form an intermediate which then undergoes intramolecular cyclization to yield the pyrrolidinone core of Levetiracetam. uno.edu The optical purity of the starting material is crucial for the efficacy of the final drug, as the therapeutic activity resides primarily in the (S)-enantiomer.
Derivatives of this compound have also been explored in the development of other potential therapeutic agents. For example, compounds such as (R)/(S)-N-(4-((3-chlorobenzyl)oxy)benzyl)-2-(methylamino)butanamide have been synthesized and evaluated for their potential drug efficacy. google.com The butanamide scaffold appears in various drug candidates, such as dual inhibitors of cyclooxygenase and lipoxygenase, highlighting the versatility of this structural motif in medicinal chemistry. google.com Furthermore, butanamide derivatives have been incorporated into analogues of complex natural products like hemiasterlin, which are evaluated for their biological activity. The synthesis of such complex molecules often relies on the availability of versatile chiral building blocks like this compound.
Advanced Mechanistic Biological Chemistry and Molecular Interactions Excluding Clinical Aspects
Molecular Recognition and Binding Mode Analysis
Molecular recognition is fundamental to the biological activity of any compound, dictating how it interacts with its target. For analogs of 2-(Methylamino)butanamide, such as those designed as enzyme inhibitors, binding is often governed by a combination of specific intermolecular forces.
Docking studies and structural analysis of related butanamide derivatives have elucidated common binding motifs. For instance, in the context of GABA transporter (GAT) inhibitors, the butanamide backbone can orient lipophilic side chains into specific pockets of the transporter protein. researchgate.net The binding mode for these inhibitors often involves a combination of hydrogen bonds and hydrophobic contacts. researchgate.net For example, the amino acid portion of the ligands can form specific interactions that may determine selectivity for one transporter subtype over another. researchgate.net
In the case of α-ketoamide inhibitors targeting the SARS-CoV-2 main protease, the inhibitor's N-methyl group can be accommodated within the S1' pocket of the enzyme, with the closest distance to a threonine residue (Thr26 O) being approximately 3.5 Å. acs.org The interaction between inhibitors and their target enzymes can also lead to the formation of stable complexes, such as the anti-parallel beta-sheet formed between a peptidomimetic butanamide-based inhibitor and the Human Cytomegalovirus (HCMV) protease. pdbj.org Analysis of these complexes reveals that the inhibitor binds in an extended conformation, a common feature for peptidomimetic inhibitors of serine proteases. pdbj.org
Table 1: Key Interactions in Binding Mode Analysis of Related Compounds
| Compound Class | Target Protein | Key Interactions & Binding Features | Reference |
|---|---|---|---|
| α-Ketoamides | SARS-CoV-2 Main Protease | N-methyl group fits into S1' pocket; close contact (3.5 Å) with Thr26. | acs.org |
| Peptidomimetic Inhibitor | HCMV Protease | Forms anti-parallel β-sheet with the protease; binds in an extended conformation. | pdbj.org |
| GABA Transporter Inhibitors | mGAT2 | Docking suggests a binding mode similar to Tiagabine in hGAT1; specific interactions with the amino acid part of the ligand. | researchgate.net |
| ATPCA Analogs | Betaine/GABA transporter 1 (BGT1) | Ionic interactions, hydrogen bonding, and hydrophobic contacts contribute to the binding pose. | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive molecules. For analogs of this compound, SAR studies have identified key structural features necessary for activity.
In the development of GABA transporter inhibitors, modifications to the butanamide scaffold have yielded important insights. For example, comparing 4-hydroxybutanamide (B1328909) derivatives to 4-hydroxypentanoic acid analogs revealed slightly higher inhibitory activity for the butanamide analogs. acs.orgacs.org Furthermore, within a series of oxime-containing benzamides, 4-aminobutanamide (B1198625) derivatives also showed improved inhibitory activity. acs.orgnih.gov These studies highlight that the length of the carbon chain and the nature of substituents at the α-position are critical for potency and selectivity towards different GAT subtypes. acs.orgnih.gov
For L-cystine diamide (B1670390) analogs, which function as crystallization inhibitors, SAR studies have demonstrated that the two terminal amide groups are key regions for modification. d-nb.info The presence of a basic amine group located 2–3 atoms away from the amide nitrogen is also critical for optimal activity. d-nb.info This suggests that both steric and electronic properties of the terminal groups play a significant role in the molecule's function.
Similarly, in the design of Nicotinamide N-methyltransferase (NNMT) inhibitors, SAR studies of bisubstrate mimics revealed that subtle changes in the amino acid side chain can lead to dramatic decreases in activity, underscoring the high degree of structural specificity required for potent inhibition. nih.gov
Table 2: Summary of SAR Findings for Butanamide Analogs
| Compound Series | Key SAR Finding | Implication | Reference |
|---|---|---|---|
| 4-Hydroxybutanamide Derivatives | Higher inhibitory activity compared to pentanoic acid analogs. | Butanamide scaffold is preferred for GAT inhibition. | acs.orgacs.org |
| 4-Aminobutanamide Derivatives | Displayed slightly improved inhibitory activity. | Amino group at the 4-position enhances GAT inhibition. | nih.gov |
| L-Cystine Diamides | Terminal amides and a distal basic amine are critical. | Defines the pharmacophore for L-cystine crystallization inhibition. | d-nb.info |
| NNMT Inhibitor Analogs | Subtle changes to the amino acid side chain drastically reduce activity. | High structural specificity is required for NNMT binding. | nih.gov |
Enzymatic Mechanism Investigations (e.g., Aminomutase Activity)
While direct enzymatic studies on this compound are not widely documented, the mechanisms of related enzymes, such as aminomutases, provide a framework for understanding its potential metabolic fate and interactions. Aminomutases are enzymes that catalyze the transfer of an amino group from one carbon atom to another on the same molecule.
Glutamate (B1630785) 2,3-aminomutase, for example, converts L-alpha-glutamate to L-beta-glutamate. wikipedia.org This enzyme belongs to the radical S-adenosyl methionine (SAM) superfamily and utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. wikipedia.org The proposed mechanism involves specific residues, such as Lys332 and Asn369, which are thought to bind the γ-carboxylate group of the glutamate substrate, distinguishing it from lysine (B10760008) 2,3-aminomutase. wikipedia.org A compound like this compound, being an N-methylated amino acid derivative, could potentially interact with the active site of such an enzyme, although its N-methylation might alter its recognition and reactivity compared to a primary amine substrate.
Similarly, tyrosine 2,3-aminomutase catalyzes the conversion of L-tyrosine to (S)-beta-tyrosine. ebi.ac.uk This reaction proceeds via a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) cofactor, which is formed autocatalytically within the enzyme. One proposed mechanism involves the substrate's amine group initiating a nucleophilic attack on the cofactor. ebi.ac.uk The structural similarity of this compound to amino acid substrates suggests it could be a target for investigation with such enzymes.
Interaction with Biological Macromolecules (e.g., Protein Binding, Inhibitor Complexes)
The interaction of butanamide derivatives with proteins is a key aspect of their biological function, often leading to the formation of stable inhibitor complexes.
A notable example is a peptidomimetic inhibitor of Human Cytomegalovirus (HCMV) protease, which contains a butanamide moiety. pdbj.org The crystal structure of the complex shows the inhibitor bound in an extended conformation, forming an anti-parallel β-sheet with the protease. This binding mode is conserved among peptidomimetic inhibitors of other serine proteases. pdbj.org This demonstrates how a butanamide scaffold can be integrated into a larger molecule to achieve potent and specific protein binding.
In another context, α-ketoamide derivatives have been studied as inhibitors of cathepsin L. acs.org These compounds can form a covalent bond with the active site cysteine residue of the enzyme, resulting in a stable thiohemiketal adduct. This covalent interaction is a powerful mechanism for achieving potent and often irreversible inhibition. acs.org
Furthermore, butanamide structures have been incorporated into more complex systems like antibody-drug conjugates (ADCs). In one example, a butanamide-containing linker is used to attach a therapeutic agent to an antibody that specifically binds to the FLT3 protein, a target in certain cancers. google.com This illustrates the versatility of the butanamide structure in mediating interactions between large biological macromolecules and small molecule drugs.
In Vitro Biochemical Assay Development and Application
The evaluation of compounds like this compound and its analogs relies on the development and application of specific in vitro biochemical assays. These assays are essential for determining potency, selectivity, and mechanism of action.
For assessing GABA transporter inhibitors, a common method is the [3H]GABA uptake assay using human embryonic kidney (HEK-293) cells that have been engineered to stably express specific mouse GAT subtypes (mGAT1-4). acs.orgnih.gov The inhibitory potency is typically quantified by determining the pIC50 value, which is the negative logarithm of the concentration of the inhibitor required to block 50% of the GABA uptake. nih.gov
In the study of L-cystine crystallization inhibitors, an in vitro assay measures the apparent aqueous solubility of L-cystine in the presence of potential inhibitors. d-nb.info From a full dose-response curve, the EC50 value—the concentration of the inhibitor that achieves 50% of the maximal increase in solubility—is calculated as the primary metric of activity. d-nb.info
For enzyme inhibitors, such as those targeting Nicotinamide N-methyltransferase (NNMT), biochemical assays are used to measure the percentage of enzyme inhibition at various compound concentrations, leading to the determination of IC50 values. nih.govdiva-portal.org These assays are also crucial for assessing selectivity by testing the inhibitor against a panel of related enzymes, such as other methyltransferases. nih.gov The development of such assays is a critical first step in the drug discovery process, enabling the high-throughput screening and characterization of new chemical entities. scholaris.ca
Emerging Research Areas and Future Directions
Unexplored Synthetic Pathways and Methodologies
Current synthetic routes to amino amides often rely on classical chemical methods. However, future research is trending towards more sustainable and efficient strategies. An emerging area of interest is the development of novel chemoenzymatic and biosynthetic pathways. The construction of synthetic metabolic pathways in microbial hosts, for instance, offers a promising, yet unexplored, route for producing chiral molecules. nih.gov A potential pathway could be designed starting from a common metabolite, using a combination of engineered enzymes such as kinases, dehydrogenases, and transaminases to build the 2-(Methylamino)butanamide backbone with high stereoselectivity. nih.gov
Furthermore, the first total synthesis of other complex natural products containing butanamide moieties has been achieved, suggesting that insights from these multi-step syntheses could be adapted. rsc.org The development of novel catalytic systems that can achieve direct C-H amination or amidation on butane-derived scaffolds also represents a significant, though challenging, future direction for streamlining the synthesis of this compound and its analogs.
Novel Derivatization and Analytical Methodologies Development
The accurate detection and quantification of polar compounds like this compound in complex matrices presents an analytical challenge. Emerging research focuses on novel derivatization strategies to enhance detectability and improve chromatographic performance, particularly for mass spectrometry-based methods. nih.goviu.edu
One promising approach involves derivatizing multiple functional groups simultaneously. A method using 1-bromobutane (B133212) can derivatize not only the primary and secondary amines but also carboxyl groups, which could be applicable to precursor molecules in the synthesis of this compound. researchgate.net This enhances the hydrophobicity and basicity of the analyte, leading to high-sensitivity detection with liquid chromatography/tandem mass spectrometry (LC-MS/MS). researchgate.net Another advanced technique employs diethyl ethoxymethylenemalonate (DEEMM) as a derivatizing agent for amino compounds. nih.gov Analyzing the DEEMM derivatives using a neutral loss scan mode in LC-MS/MS allows for the targeted profiling of all compounds that have undergone derivatization, providing a comprehensive analytical window. nih.gov
These modern methods are critical for pharmacokinetic studies, metabolite identification, and quality control applications. researchgate.net The application of such techniques could significantly advance the study of this compound by enabling robust and sensitive detection in various biological and environmental samples.
Table 1: Comparison of Novel Derivatization Methodologies Applicable to this compound Analysis
| Derivatization Reagent | Target Functional Groups | Analytical Platform | Key Advantages | Reference |
|---|---|---|---|---|
| 1-Bromobutane | Amino, Carboxyl, Phenolic Hydroxyl | LC-MS/MS | Improves hydrophobicity and basicity; enables high-sensitivity detection of amino acids with modified amino groups. | researchgate.net |
| Diethyl ethoxymethylenemalonate (DEEMM) | Amino | RPLC-MS/MS | Overcomes poor retention on reversed-phase columns; allows for targeted analysis of all derivatized amines via neutral loss scan. | nih.gov |
| Trifluoroacetic anhydride (B1165640) (TFAA) | Primary Amines | GC-MS | Increases volatility and thermal stability; produces more intense and narrower chromatographic peaks compared to underivatized forms. | iu.edu |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls | GC-MS | Silylation agent that improves thermal stability and chromatographic performance for otherwise non-volatile compounds. | iu.edu |
Advanced Computational Predictions and Validations
In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, advanced computational tools offer a pathway to explore its potential without extensive initial lab work. Graph Neural Networks (GNNs), a cutting-edge AI technique, can be employed to predict drug-target interactions by learning from vast datasets of chemical structures and biological networks. mdpi.com Such models could identify potential protein targets for this compound, suggesting therapeutic areas for investigation. mdpi.com
Molecular dynamics (MD) simulations and MM-PBSA calculations can provide deep insights into the stability and binding modes of this compound with putative biological targets, such as enzymes or receptors. nih.gov These simulations validate docking results and help elucidate the specific molecular interactions that drive biological activity. nih.gov Furthermore, established computational tools like SwissADME and EPISUITE can predict critical pharmacokinetic (ADME) and physicochemical properties. units.iteuropa.eu These predictions are vital in the early stages of drug development and can help to prioritize which derivatives of this compound may have more favorable profiles for further study. units.iteuropa.eu
Expanding Applications in Complex Chemical Synthesis and Material Science
The structural features of this compound make it a potentially valuable building block for more complex molecules and materials. Its chiral center is of particular importance. Chiral N-formyl-N-methylaminobutanamide derivatives have been utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines, highlighting the utility of this scaffold in asymmetric synthesis. scbt.com This suggests that this compound could serve as a key intermediate for creating stereospecific compounds.
Beyond fine chemical synthesis, there is potential for its application in material science. Related butanamide structures are considered potential intermediates in the synthesis of agrochemicals or for use in polymer chemistry. The primary amide and secondary amine functionalities offer sites for polymerization or for grafting onto surfaces to create functional materials with tailored properties. Another forward-looking application lies in the development of novel chemical biology tools. For example, the concept of hydrophobic tagging, where a small molecule recruits the cellular machinery to degrade a target protein, could potentially be explored using derivatives of this compound as part of the linker or binding moiety. google.com
Fundamental Mechanistic Studies of Biological Relevance
Understanding the fundamental mechanisms by which a molecule interacts with biological systems is crucial for any potential therapeutic or biotechnological application. For this compound, a key area for future investigation is its interaction with transporters and enzymes. Research on structurally similar functionalized amino acids has shown that they can act as inhibitors of γ-Aminobutyric acid (GABA) transporters, which are recognized as promising drug targets for conditions like neuropathic pain. nih.govacs.org Mechanistic studies could explore whether this compound or its derivatives exhibit similar modulatory activity on mGAT1-4 transporters. nih.gov
Another area of fundamental interest is the study of its chemical stability and reactivity under physiological conditions. For instance, kinetic and mechanistic studies on the cyclization of related 2-(N-benzoylamino)alkanamides to form imidazolin-4-ones have been conducted in aqueous media. researchgate.net Similar investigations into this compound could reveal its potential metabolic fate, degradation pathways, or propensity to form reactive intermediates, which is critical for understanding its biological relevance and potential toxicology.
Q & A
Q. What are the established synthetic routes for 2-(Methylamino)butanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting methylamine with a suitably functionalized butanamide precursor under controlled pH (e.g., 8–10) and temperature (40–60°C) minimizes side reactions .
- Optimization : Use kinetic monitoring (e.g., HPLC or TLC) to track intermediate formation. Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity (>95%) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Spectroscopy :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (210 nm) ensures purity and identifies degradation products .
Q. What in vitro assays are most suitable for evaluating the enzymatic inhibitory potential of this compound?
Methodological Answer:
- Enzyme Kinetics : Use fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to measure inhibition constants (). Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate results .
- Dose-Response : Test concentrations ranging from 1 nM to 100 µM to calculate IC values. Triplicate runs and statistical analysis (e.g., ANOVA) reduce variability .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets, and what techniques can resolve chiral discrepancies?
Methodological Answer:
Q. How should researchers address discrepancies in reported bioactivity data of this compound across different in vitro models?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For instance, hepatocyte models may metabolize the compound faster than neuronal cells, altering apparent activity .
- Data Reconciliation : Perform meta-analysis using standardized metrics (e.g., normalized IC). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?
Methodological Answer:
Q. What regulatory considerations apply to the handling and storage of this compound in cross-disciplinary research settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
